![molecular formula C18H21N5O2 B2811785 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide CAS No. 895004-27-0](/img/structure/B2811785.png)

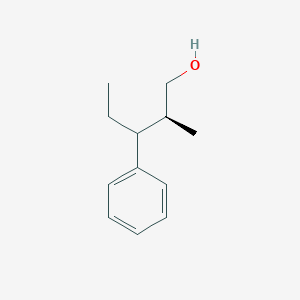

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

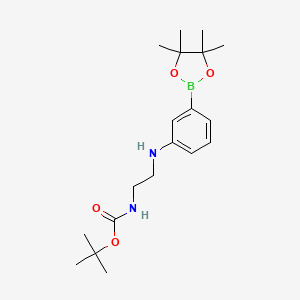

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for various biological activities . The presence of the 2,4-dimethylphenyl group and the propan-2-ylacetamide moiety could potentially influence its properties and biological activity.

Scientific Research Applications

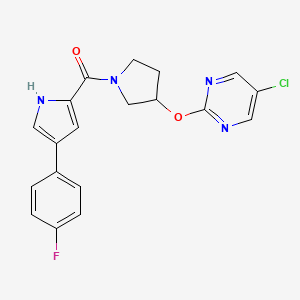

Chemical Synthesis and Derivative Formation

This compound is a key intermediate in the synthesis of various heterocyclic compounds. It's involved in the creation of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing its versatility in chemical synthesis. These derivative compounds are characterized using techniques like NMR, IR, and HRMS, ensuring detailed structural understanding (Rahmouni et al., 2014).

Antimicrobial Activity

Derivatives synthesized from this compound have been evaluated for antimicrobial properties. Studies illustrate its potential in forming new compounds with promising antimicrobial activities. The synthesized products undergo extensive characterization, including IR, 1H NMR, and mass spectral studies, and are tested for their effectiveness against various microbial agents (Bondock et al., 2008).

Antibacterial and Antifungal Properties

Research indicates that certain derivatives demonstrate significant antibacterial and antifungal activities. The compounds are characterized and validated through spectral and structural techniques, marking their importance in therapeutic applications (Bhoge et al., 2021).

Insecticidal and Antimicrobial Potential

Compounds derived from this chemical have shown promise in insecticidal and antimicrobial activities. Their structures are confirmed through various spectroscopic methods, establishing a clear relationship between their structure and biological activity. This underscores their potential use in agricultural or disease control applications (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition is selective, meaning it primarily affects tumor cells, making it an appealing target for cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . Normally, CDK2 phosphorylates a variety of substrates to promote cell cycle progression. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to induce apoptosis within HCT cells . The compound’s potent dual activity against the examined cell lines and CDK2 suggests it could be a promising candidate for further investigations .

properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-11(2)21-16(24)9-22-10-19-17-14(18(22)25)8-20-23(17)15-6-5-12(3)7-13(15)4/h5-8,10-11H,9H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCYUQUUTFXAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide](/img/structure/B2811703.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2811704.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2811705.png)

![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)

![2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2811714.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2811718.png)

![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2811723.png)